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molecular formula C8H17N3O B2649804 2-(4-aminopiperidin-1-yl)-N-methylacetamide CAS No. 882562-53-0

2-(4-aminopiperidin-1-yl)-N-methylacetamide

Cat. No. B2649804
M. Wt: 171.244
InChI Key: MPPMMKDXSXSUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026234B2

Procedure details

To a solution of 2.0 g (10 mmoles) of piperidine, which as dissolved in DMF, anhydrous, 100 mL, was added 2.8 g (20 mmoles) K2CO3, and 1.2 g (11 mmoles) 2-chloro-N-methylacetamide. After stirring at 50° C. for overnight, the mixture was diluted with 500 mL of EtOAc, washed with brine (3×500 mL), dried over Na2SO4, and solvent was evaporated in vacuum. The resulting residue was treated with 50% TFA/DCM and was stirred at r.t. for 2 hrs, and solvent was evaporated in vacuum. The resulting mixture was purified by prep HPLC to give yellow oil, yield 1.5 g (88%). [M+H] calc'd for C8H17N3O, 172. found 172.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:14][C:15]([NH:17][CH3:18])=[O:16].C[N:20](C=O)C>CCOC(C)=O>[NH2:20][CH:4]1[CH2:5][CH2:6][N:1]([CH2:14][C:15]([NH:17][CH3:18])=[O:16])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
ClCC(=O)NC
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring at 50° C. for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuum
ADDITION
Type
ADDITION
Details
The resulting residue was treated with 50% TFA/DCM
STIRRING
Type
STIRRING
Details
was stirred at r.t. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
solvent was evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by prep HPLC
CUSTOM
Type
CUSTOM
Details
to give yellow oil, yield 1.5 g (88%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1CCN(CC1)CC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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